6-Iodo-2-(trifluoromethyl)pyridin-3-amine
Description
Significance of Pyridine (B92270) Scaffolds as Versatile Building Blocks
The pyridine ring, a nitrogen-containing heterocycle, is a fundamental scaffold in the field of drug design and discovery. nih.govbldpharm.com Its presence in a molecule can significantly influence pharmacological activity, leading to the development of a wide array of therapeutic agents. nih.gov The adaptability of the pyridine nucleus allows for structural modifications that can enhance a compound's solubility, bioavailability, and interaction with biological targets. mdpi.comresearchgate.net This versatility has cemented the role of pyridine derivatives as crucial starting materials in the synthesis of new pharmaceuticals. mdpi.com A vast number of approved drugs across various therapeutic areas, including antiviral, anticancer, and anti-inflammatory agents, incorporate the pyridine motif, underscoring its importance in medicinal chemistry. researchgate.netjst.go.jp
Strategic Impact of Trifluoromethyl and Halogen Substituents on Molecular Design and Reactivity
The strategic incorporation of trifluoromethyl (-CF3) and halogen groups onto a molecular scaffold is a key tactic in modern drug design. mdpi.com The trifluoromethyl group, with its strong electron-withdrawing nature, can significantly alter a molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. mdpi.comrsc.org This group is often used to enhance a drug candidate's profile by improving its uptake and transport in vivo. The substitution of a hydrogen atom with a fluorine-containing group like -CF3 is a well-established method to block metabolic degradation, thereby increasing the half-life of a drug. mdpi.com
Similarly, halogen atoms, particularly iodine, play a crucial role in molecular design. bldpharm.com Beyond their steric and lipophilic contributions, halogens can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity and selectivity of a ligand for its biological target. orgsyn.orguni.lu The carbon-iodine bond, in particular, is a versatile reactive handle in organic synthesis, readily participating in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This reactivity makes iodinated compounds valuable intermediates for constructing more complex molecules. nih.gov
Overview of 6-Iodo-2-(trifluoromethyl)pyridin-3-amine: A Multifunctional Heterocyclic System
This compound is a substituted pyridine that embodies the strategic combination of the aforementioned structural features. nih.gov Its molecular framework consists of a pyridine ring functionalized with an iodo group at the 6-position, a trifluoromethyl group at the 2-position, and an amine group at the 3-position. nih.gov This specific arrangement of substituents renders the compound a highly versatile and multifunctional building block in organic synthesis. researchgate.netrsc.org The electron-withdrawing trifluoromethyl group and the nitrogen atom of the pyridine ring influence the reactivity of the entire system, while the iodo and amine groups provide specific sites for further chemical transformations. mdpi.comnih.gov Consequently, this compound serves as a valuable precursor for the synthesis of a diverse range of more complex molecules with potential applications in pharmaceutical and agrochemical research. nih.gov
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C6H4F3IN2 |
| Molecular Weight | 288.01 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| CAS Number | 1032507-24-6 nih.gov |
| Canonical SMILES | C1=CC(=NC(=C1N)C(F)(F)F)I nih.gov |
| InChI Key | AIRVNQXXOHOGHA-UHFFFAOYSA-N nih.gov |
| XLogP3 | 1.8 nih.gov |
| Hydrogen Bond Donor Count | 1 nih.gov |
| Hydrogen Bond Acceptor Count | 3 nih.gov |
| Rotatable Bond Count | 1 nih.gov |
This data is sourced from PubChem. nih.gov
Detailed Research Findings
While specific, in-depth research studies focusing exclusively on this compound are not extensively detailed in publicly available literature, its significance is primarily recognized through its role as a versatile chemical intermediate. The research applications of this compound can be inferred from the well-established reactivity of its constituent functional groups—the trifluoromethylated pyridine core and the reactive iodo and amino substituents.
The presence of the iodo group at the 6-position is of particular synthetic importance. Halogenated pyridines, especially those bearing iodine, are key substrates in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. mdpi.compipzine-chem.com These reactions are fundamental in modern organic synthesis for the creation of new carbon-carbon and carbon-nitrogen bonds, allowing for the elaboration of the pyridine scaffold. mdpi.com Therefore, this compound is a valuable starting material for generating libraries of novel compounds for screening in drug discovery and agrochemical development programs. researchgate.netnih.gov
The trifluoromethyl group at the 2-position significantly influences the electronic properties of the pyridine ring, enhancing its stability and modifying its reactivity. mdpi.com Trifluoromethyl-substituted pyridines are a prevalent motif in many active pharmaceutical and agrochemical ingredients. nih.gov The synthesis of such compounds is an active area of research, with methods often involving the construction of the pyridine ring from a trifluoromethyl-containing building block or the direct introduction of the trifluoromethyl group. nih.gov this compound, being a pre-functionalized trifluoromethylpyridine, offers a convenient entry point for the synthesis of more complex derivatives. jst.go.jp
The amine group at the 3-position provides another site for chemical modification. It can be acylated, alkylated, or used as a directing group in further substitution reactions on the pyridine ring. This trifunctional nature—an iodinatable position, a trifluoromethyl group, and an amino group—makes this compound a strategic building block for the synthesis of complex heterocyclic systems. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
6-iodo-2-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2/c7-6(8,9)5-3(11)1-2-4(10)12-5/h1-2H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRVNQXXOHOGHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)C(F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Iodo 2 Trifluoromethyl Pyridin 3 Amine and Analogous Pyridines
Strategies for Regioselective Installation of Trifluoromethyl Groups on Pyridine (B92270) Nuclei
The incorporation of a trifluoromethyl (CF₃) group into a pyridine ring can dramatically alter the molecule's electronic properties, lipophilicity, and metabolic stability. acs.org Several key strategies have been developed for the regioselective introduction of this important functional group.
One of the most established methods for introducing a trifluoromethyl group is through a halogen exchange reaction, often referred to as the Swarts reaction or a variation thereof. nih.govgoogle.com This approach typically involves reacting a (trichloromethyl)pyridine compound with a fluorinating agent like hydrogen fluoride (B91410) (HF) or antimony trifluoride. nih.govgoogle.com For the synthesis of 2-(trifluoromethyl)pyridines, a precursor such as 2-chloro- or 2-iodopyridine (B156620) can be treated with a nucleophilic trifluoromethyl source. Reagents like trifluoromethyltrimethylsilane (TMSCF₃), in the presence of a fluoride activator, can effectively displace a halide at the 2-position of the pyridine ring. This method is particularly useful when the starting halopyridine is readily accessible. jst.go.jp
More recent advancements have focused on the direct C-H trifluoromethylation of pyridine rings, which avoids the need for pre-functionalized halogenated substrates. acs.orgnih.gov Copper-mediated reactions have emerged as a powerful tool in this area. rsc.orgacs.org These methods often employ electrophilic trifluoromethylating reagents (e.g., Togni or Umemoto reagents) or radical CF₃ precursors in the presence of a copper catalyst. rsc.orgchemistryviews.org The regioselectivity of direct C-H trifluoromethylation can be challenging to control, as reactions involving trifluoromethyl radicals can lead to a mixture of 2-, 3-, and 4-substituted isomers. acs.orgresearchgate.net However, strategies have been developed to enhance regioselectivity, such as the use of directing groups or the activation of the pyridine ring as an N-oxide or a pyridinium (B92312) salt. acs.orgnih.govresearchgate.net For instance, activating pyridine as an N-methylpyridinium salt has been shown to facilitate highly regioselective trifluoromethylation at the ortho-position. researchgate.net
An alternative to functionalizing a pre-existing pyridine ring is to construct the ring from acyclic precursors that already contain the trifluoromethyl group. nih.govjst.go.jp Cycloaddition reactions, such as the cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles, provide a regioselective route to α-trifluoromethylated pyridines. nih.gov This method is highly efficient for creating multi-substituted pyridine derivatives. nih.gov
Condensation reactions are also widely used. nih.gov Building blocks like ethyl 4,4,4-trifluoro-3-oxobutanoate or (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one can be reacted with other components to form the pyridine ring. nih.gov For example, the cyclocondensation of such trifluoromethyl-containing building blocks is a key step in the synthesis of several commercial agrochemicals. nih.gov
Methodologies for Targeted Iodination of Aminopyridines
The introduction of an iodine atom onto an aminopyridine scaffold requires careful selection of the iodinating agent and reaction conditions to achieve the desired regioselectivity. The amino group is a strong activating, ortho-para directing group in electrophilic aromatic substitution. For a 3-aminopyridine (B143674), this directing effect would favor substitution at the 2-, 4-, and 6-positions.
To achieve iodination at the 6-position of a 2-(trifluoromethyl)pyridin-3-amine (B24520), electrophilic iodinating agents are commonly employed. Reagents such as N-iodosuccinimide (NIS), iodine monochloride (ICl), or a combination of iodine and an oxidizing agent can be used. The presence of the electron-withdrawing trifluoromethyl group at the 2-position deactivates the ring, particularly at the adjacent positions, which can help direct the incoming electrophile. A patented method describes the iodination of 2-amino-pyridines beta to the ring nitrogen by heating the compound with mercuric acetate (B1210297) and elemental iodine. google.com
Synthetic Routes to Amino-Substituted Pyridine Frameworks
Amino-substituted pyridines are fundamental building blocks in organic synthesis. nih.gov There are several classical and modern methods for their preparation. The Chichibabin reaction, which involves the direct amination of pyridine with sodium amide, typically yields 2-aminopyridines. youtube.com A more general approach is the reduction of nitropyridines, which can be synthesized through the nitration of pyridine N-oxide followed by deoxygenation.
Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile route to aminopyridines from the corresponding halopyridines. This palladium-catalyzed reaction allows for the coupling of a wide range of amines with chloro-, bromo-, or iodopyridines. Additionally, N-aminopyridinium salts, formed by the electrophilic amination of pyridines with reagents like hydroxylamine-O-sulfonic acid, can serve as precursors to various substituted pyridines. nih.govorgsyn.org
Convergent and Divergent Synthetic Pathways to Polysubstituted Pyridines
The synthesis of a complex molecule like 6-Iodo-2-(trifluoromethyl)pyridin-3-amine can be approached through either a convergent or a divergent strategy.
A convergent synthesis would involve preparing key fragments of the molecule separately before combining them in a late-stage step. For this target molecule, a convergent approach might involve:
Synthesizing 2-(trifluoromethyl)pyridin-3-amine.
Separately preparing an iodinating reagent or a synthon that can be coupled to the pyridine ring.
Performing a regioselective iodination of the pre-formed 2-(trifluoromethyl)pyridin-3-amine to yield the final product.
A divergent synthesis begins with a common intermediate that is then elaborated into a variety of different final products. For example:
The synthesis starts with 2-(trifluoromethyl)pyridin-3-amine as a key intermediate.
This intermediate is then subjected to various functionalization reactions. One portion could be iodinated to produce this compound.
Other portions could undergo different reactions (e.g., bromination, alkylation, coupling reactions) at the 6-position to generate a library of analogous polysubstituted pyridines. This approach is highly efficient for exploring structure-activity relationships in drug discovery programs.
Chemo- and Regioselective Functionalization Strategies
The chemical architecture of this compound presents a versatile scaffold for synthetic chemists, offering multiple reactive sites that can be selectively functionalized. The pyridine ring is substituted with three distinct functional groups: a reactive iodine atom at the C6 position, a strongly electron-withdrawing trifluoromethyl group at the C2 position, and an electron-donating amino group at the C3 position. This unique electronic and steric arrangement governs the chemo- and regioselectivity of its transformations, allowing for controlled, stepwise modifications to build more complex molecular structures. The primary strategies for functionalization focus on palladium-catalyzed cross-coupling reactions at the C-I bond, reactions involving the amino group, and potential C-H activation at the unsubstituted C4 and C5 positions.
The C6-iodo substituent is the most prominent handle for derivatization, serving as a highly effective electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows these couplings to proceed under relatively mild conditions. The strong electron-withdrawing nature of the adjacent trifluoromethyl group at C2 further enhances the electrophilicity of the C6 position, making it highly susceptible to oxidative addition to a Pd(0) catalyst, which is the initial step in most cross-coupling catalytic cycles.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the iodo-pyridine with various organoboron reagents. For analogous compounds like 5-iodo-6-(trifluoromethyl)pyridin-2-amine, Suzuki-Miyaura couplings are effectively performed using standard conditions, such as a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with an inorganic base like potassium carbonate in a solvent mixture like DMF/water. This strategy is directly applicable to this compound for the introduction of aryl, heteroaryl, or vinyl groups at the C6 position, providing a modular route to a diverse range of derivatives.
| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 6-Phenyl-2-(trifluoromethyl)pyridin-3-amine |
| 2 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 6-(Thiophen-2-yl)-2-(trifluoromethyl)pyridin-3-amine |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 6-(4-Methoxyphenyl)-2-(trifluoromethyl)pyridin-3-amine |
| 4 | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 6-Vinyl-2-(trifluoromethyl)pyridin-3-amine |
Sonogashira Coupling: The introduction of alkyne moieties at the C6 position can be achieved with high efficiency via the Sonogashira coupling. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reaction is valuable for creating rigid linear extensions from the pyridine core, which are often used in materials science and medicinal chemistry. nih.gov The protocol is compatible with a wide array of terminal alkynes, including those bearing sensitive functional groups. soton.ac.uk
| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 6-(Phenylethynyl)-2-(trifluoromethyl)pyridin-3-amine |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | 6-((Trimethylsilyl)ethynyl)-2-(trifluoromethyl)pyridin-3-amine |
| 3 | Propargyl alcohol | Pd(OAc)₂ / XPhos | CuI | K₂CO₃ | Acetonitrile | 3-(3-Amino-6-(trifluoromethyl)pyridin-2-yl)prop-2-yn-1-ol |
| 4 | 1-Ethynylcyclohexene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | 6-(Cyclohex-1-en-1-ylethynyl)-2-(trifluoromethyl)pyridin-3-amine |
Buchwald-Hartwig Amination: This cross-coupling reaction enables the formation of carbon-nitrogen bonds, transforming the C6-iodo group into a substituted or unsubstituted amino group. For related iodo-pyridines, this transformation is typically achieved using a palladium source like Pd₂(dba)₃ in combination with a specialized phosphine (B1218219) ligand such as Xantphos, and a strong base like sodium tert-butoxide. This method allows for the synthesis of 2,6-disubstituted 3-aminopyridine derivatives, which are important pharmacophores. The choice of ligand is critical to prevent catalyst deactivation and promote efficient reductive elimination.
| Entry | Amine | Pd Source | Ligand | Base | Solvent | Product |
| 1 | Morpholine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 4-(6-(Trifluoromethyl)-5-aminopyridin-2-yl)morpholine |
| 2 | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | N¹-Phenyl-6-(trifluoromethyl)pyridine-2,5-diamine |
| 3 | Benzylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | t-BuOH | N¹-Benzyl-6-(trifluoromethyl)pyridine-2,5-diamine |
| 4 | Pyrrolidine | Pd(OAc)₂ | Xantphos | NaOtBu | Toluene | 2-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyridin-3-amine |
Functionalization of the Amino Group and C-H Bonds: Beyond cross-coupling at the C6 position, the C3-amino group itself is a site for functionalization, such as acylation or alkylation, to produce amide or secondary/tertiary amine derivatives. Furthermore, the amino group can act as an endogenous directing group for C-H functionalization at the adjacent C4 position. While this approach is less common for this specific scaffold and may be sterically challenging due to the bulky C2-trifluoromethyl group, rhodium- or palladium-catalyzed C-H activation methodologies represent a potential route for direct arylation or alkylation at C4, offering an alternative vector for molecular elaboration. nih.gov
Exploration of Chemical Reactivity and Derivatization Pathways of 6 Iodo 2 Trifluoromethyl Pyridin 3 Amine
Transition Metal-Catalyzed Cross-Coupling Reactions at the C-I Bond
The carbon-iodine bond in 6-Iodo-2-(trifluoromethyl)pyridin-3-amine is the most labile site for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling for Aryl/Heteroaryl Bond Formation
The Suzuki-Miyaura coupling is a powerful method for creating biaryl and heterobiaryl structures by reacting an organohalide with a boronic acid or its ester. psu.edu For trifluoromethyl-substituted pyridyl halides, these reactions are crucial for synthesizing a wide range of functionalized molecules. psu.edu The coupling of this compound with various aryl or heteroaryl boronic acids typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like sodium carbonate or potassium carbonate. studfile.netresearchgate.net The choice of solvent often involves a mixture of an organic solvent like dioxane or toluene (B28343) with water. studfile.net These reactions generally proceed in good to excellent yields and are tolerant of various functional groups on the coupling partner. psu.edu
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Coupling Partner (Boronic Acid/Ester) | Catalyst System | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 6-Phenyl-2-(trifluoromethyl)pyridin-3-amine | 85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 6-(4-Methoxyphenyl)-2-(trifluoromethyl)pyridin-3-amine | 92 |
Note: The data in this table is illustrative and based on typical conditions for similar substrates.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org This reaction has largely superseded harsher methods for synthesizing aryl amines due to its milder conditions and broader substrate scope. wikipedia.org The reaction involves a palladium catalyst, often in combination with a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base such as sodium tert-butoxide or potassium phosphate. wikipedia.orgnih.govrsc.org While the primary amine on the this compound ring can potentially compete, selective C-N bond formation at the C-I position can be achieved by carefully choosing the reaction conditions and the incoming amine nucleophile.
Table 2: Representative Buchwald-Hartwig Amination Conditions
| Amine Coupling Partner | Catalyst | Ligand | Base | Solvent |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene |
| Aniline | Pd(OAc)₂ | BINAP | NaOtBu | Dioxane |
Note: This table presents typical catalyst systems and conditions for Buchwald-Hartwig amination reactions. rsc.orgorganic-chemistry.org
Sonogashira, Heck, and Stille Coupling Reactions for C-C Bond Construction
Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions are instrumental in forming C-C bonds at the C-I position.
The Sonogashira reaction couples terminal alkynes with aryl halides to produce substituted alkynes. wikipedia.orgbepls.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. bepls.comorganic-chemistry.org The mild conditions of the Sonogashira coupling make it highly valuable for the synthesis of complex molecules. wikipedia.org
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium species and requires a base to regenerate the active catalyst.
The Stille reaction utilizes an organotin compound as the coupling partner for the aryl halide. A key advantage of the Stille coupling is the stability of the organotin reagents.
Table 3: Overview of C-C Bond Forming Reactions
| Reaction | Coupling Partner | Key Catalyst Components | Typical Product |
|---|---|---|---|
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | 6-(Alkynyl)-2-(trifluoromethyl)pyridin-3-amine |
| Heck | Alkene | Pd catalyst, Base | 6-(Alkenyl)-2-(trifluoromethyl)pyridin-3-amine |
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring
Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally facilitated by electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. In this compound, the trifluoromethyl group is a strong electron-withdrawing group, which can activate the pyridine ring for SNAr. However, the iodine atom is a good leaving group, making the C-6 position the most likely site for substitution. Reactions of halopyridines with nucleophiles are a standard method for synthesizing substituted pyridines. acs.org The reactivity of halopyridines in SNAr reactions is often enhanced when fluorine is the leaving group, but iodine is also effective. acs.org
Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
Direct electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the electronegative nitrogen atom. wikipedia.org This deactivation is further intensified by the presence of the electron-withdrawing trifluoromethyl group in this compound. Reactions such as nitration or halogenation typically require harsh conditions and often result in low yields. Protonation or coordination of a Lewis acid to the pyridine nitrogen during the reaction further deactivates the ring towards electrophilic attack. wikipedia.org A more viable strategy to achieve electrophilic substitution is to first convert the pyridine to its N-oxide, which activates the ring, and then reduce the N-oxide after the substitution has occurred. wikipedia.org
Reactivity and Functionalization of the Primary Amine Moiety
The primary amine group at the C-3 position is a key functional handle for further derivatization. It can readily undergo a variety of common transformations, including:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups.
Condensation: Reaction with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to secondary amines.
These transformations allow for the introduction of diverse functionalities, significantly expanding the molecular complexity and potential applications of derivatives of this compound.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Phenylboronic acid |
| 4-Methoxyphenylboronic acid |
| Thiophen-2-ylboronic acid |
| 6-Phenyl-2-(trifluoromethyl)pyridin-3-amine |
| 6-(4-Methoxyphenyl)-2-(trifluoromethyl)pyridin-3-amine |
| 6-(Thiophen-2-yl)-2-(trifluoromethyl)pyridin-3-amine |
| Morpholine |
| Aniline |
| Benzylamine |
| Sodium carbonate |
| Potassium carbonate |
| Sodium tert-butoxide |
| Potassium phosphate |
| Dioxane |
| Toluene |
| Tetrahydrofuran (THF) |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |
| PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |
| Pd(OAc)₂ (Palladium(II) acetate) |
| BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) |
| DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) |
| Copper(I) iodide |
Acylation, Alkylation, and Arylation Reactions
The primary amino group at the 3-position of the pyridine ring is a key site for derivatization through acylation, alkylation, and arylation reactions. These transformations are fundamental in modifying the electronic and steric properties of the molecule, often serving as a gateway to the synthesis of biologically active compounds and functional materials.
Acylation: The nucleophilic 3-amino group readily reacts with various acylating agents, such as acid chlorides, anhydrides, and carboxylic acids (activated in situ), to form the corresponding amides. The reaction typically proceeds under basic conditions to neutralize the acid byproduct. Studies on similar aminopyridines have shown that direct acylation at the amino nitrogen is the predominant pathway for 3-aminopyridines. publish.csiro.au For instance, the acylation of aminopyridines with endic anhydride (B1165640) occurs chemoselectively at the exocyclic amino group. researchgate.net
Table 1: Representative Acylation Reactions of Aminopyridines This table is illustrative and based on general reactions of aminopyridines.
| Acylating Agent | Base | Solvent | Product |
| Acetyl chloride | Triethylamine | Dichloromethane | N-(6-Iodo-2-(trifluoromethyl)pyridin-3-yl)acetamide |
| Benzoic anhydride | Pyridine | Tetrahydrofuran | N-(6-Iodo-2-(trifluoromethyl)pyridin-3-yl)benzamide |
| Acetic acid | EDC/HOBt | Dimethylformamide | N-(6-Iodo-2-(trifluoromethyl)pyridin-3-yl)acetamide |
Alkylation: N-alkylation of the 3-amino group can be achieved using alkyl halides or through reductive amination. Direct alkylation with alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products, and potentially competing alkylation at the pyridine ring nitrogen. researchgate.net A more controlled method is reductive amination, which involves the condensation of the amine with an aldehyde or ketone to form an imine, followed by in-situ reduction with a reducing agent like sodium borohydride. researchgate.net This method allows for the facile synthesis of N-monoalkylated aminopyridines. researchgate.net
Table 2: Illustrative Alkylation Reactions of 3-Aminopyridines This table is illustrative and based on general reactions of 3-aminopyridines.
| Alkylating Agent | Reducing Agent (if applicable) | Solvent | Product |
| Iodomethane | N/A (Direct) | Tetrahydrofuran | N-Methyl-6-iodo-2-(trifluoromethyl)pyridin-3-amine |
| Benzaldehyde | Sodium borohydride | Methanol | N-Benzyl-6-iodo-2-(trifluoromethyl)pyridin-3-amine |
| Acetone | Sodium triacetoxyborohydride | Dichloroethane | N-Isopropyl-6-iodo-2-(trifluoromethyl)pyridin-3-amine |
Arylation: The introduction of an aryl group at the 3-amino position is typically accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves the coupling of the amine with an aryl halide or triflate in the presence of a palladium or copper catalyst and a suitable base. This method is highly versatile and allows for the synthesis of a wide range of N-aryl-3-aminopyridine derivatives.
Condensation Reactions with Carbonyl Compounds
The 3-amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). These imines are valuable intermediates for further synthetic transformations.
One of the most significant applications of such condensation reactions is in the synthesis of fused heterocyclic systems. For instance, if the amine is first acylated to introduce a β-arylethylamide moiety, it can then undergo a Bischler-Napieralski reaction. wikipedia.orgjk-sci.comorganic-chemistry.org This intramolecular electrophilic aromatic substitution leads to the formation of a dihydroisoquinoline ring system. wikipedia.orgjk-sci.comorganic-chemistry.org The reaction is typically promoted by a dehydrating agent such as phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). nrochemistry.com
Another important transformation is the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. wikipedia.orgbeilstein-journals.orgnrochemistry.com While the target molecule itself is not a β-arylethylamine, derivatization to introduce this structural motif would open the door to this powerful cyclization reaction. The success of this reaction is highly dependent on the nucleophilicity of the aromatic ring. wikipedia.org
Table 3: Potential Cyclization Reactions Following Condensation This table is illustrative and based on established synthetic methodologies.
| Reaction Name | Precursor Requirement | Reagents | Product Type |
| Bischler-Napieralski | N-(β-Arylethyl)acetamide derivative | POCl₃, reflux | Dihydroisoquinoline fused system |
| Pictet-Spengler | β-(Pyridyl)ethylamine derivative | Aldehyde/Ketone, Acid catalyst | Tetrahydropyridine fused system |
Chemical Transformations Involving the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is generally considered to be highly stable and robust due to the strength of the carbon-fluorine bonds. However, under specific and often harsh conditions, it can be transformed into other functional groups, providing a pathway for further molecular diversification.
One notable transformation is the hydrolysis of the trifluoromethyl group to a carboxylic acid. This reaction typically requires strong acidic conditions, such as fuming sulfuric acid, sometimes in the presence of boric acid. rsc.orgnih.gov This conversion can be synthetically useful for introducing a carboxylic acid functionality onto the pyridine ring.
More recently, methods for the selective transformation of the C-F bonds within the trifluoromethyl group have been developed. These include reductive defluorination to yield difluoromethyl (CF₂H) or monofluoromethyl (CH₂F) groups, as well as transformations to other functional groups. acs.org For instance, selective C-F bond cleavage of aromatic trifluoromethyl groups can be achieved under mild conditions with the appropriate reagents and substrate design.
Metalation and Directed Ortho-Metalation (DoM) Strategies for Further Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgnih.govorganic-chemistry.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgnih.govorganic-chemistry.org
In this compound, both the 3-amino group (or a protected form like an amide) and the 2-trifluoromethyl group can act as directing groups. The amino group is a potent DMG, directing metalation to the C4 position. The trifluoromethyl group is considered a moderate directing group. organic-chemistry.org The interplay between these directing groups, as well as the steric hindrance and electronic effects of the iodo substituent, will determine the regioselectivity of the metalation.
Given the strong directing ability of an amino or protected amino group, lithiation is most likely to occur at the C4 position. The resulting organolithium intermediate can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, silyl (B83357) chlorides) to introduce a new substituent at this position. This strategy provides a highly efficient route to tetra-substituted pyridine derivatives that would be difficult to access through other means. The use of milder bases, such as TMP-metal reagents, can also be employed to achieve metalation with higher functional group tolerance. znaturforsch.comharvard.edu
Table 4: Predicted Outcome of Directed Ortho-Metalation (DoM) This table is illustrative and based on the principles of DoM on substituted pyridines.
| Directing Group | Base | Predicted Site of Metalation | Potential Electrophiles | Resulting Product |
| 3-NH₂ (or N-protected) | n-BuLi/TMEDA | C4 | CO₂, Mel, (CH₃)₃SiCl | 3-Amino-6-iodo-2-(trifluoromethyl)pyridine-4-carboxylic acid, 3-Amino-4-methyl-6-iodo-2-(trifluoromethyl)pyridine, 3-Amino-6-iodo-4-(trimethylsilyl)-2-(trifluoromethyl)pyridine |
Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Research
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available spectroscopic data for the compound this compound. Despite its potential utility as a building block in medicinal and materials chemistry, detailed experimental characterization using key spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy has not been published or is not readily accessible.
This absence of data prevents a thorough structural elucidation and the creation of a detailed spectroscopic profile as requested. The specific chemical shifts, coupling constants, and vibrational frequencies that are essential for confirming the molecule's atomic connectivity, conformation, and functional group characteristics are not available in the public domain.
While general principles of spectroscopy can provide theoretical estimations for the expected spectral features of this compound based on its constituent parts—a pyridine ring, an amino group, an iodo substituent, and a trifluoromethyl group—such predictions lack the empirical validation required for a definitive scientific report. For instance, the chemical shift of the trifluoromethyl group in ¹⁹F NMR is highly sensitive to its electronic environment, and without experimental data, any stated value would be purely speculative. Similarly, the precise chemical shifts and coupling patterns of the aromatic protons in ¹H NMR, and the carbon signals in ¹³C NMR, are influenced by the complex interplay of electronic and steric effects from all substituents, necessitating experimental determination.
Two-dimensional NMR techniques, including COSY, HMQC, and HMBC, would be instrumental in definitively assigning the proton and carbon signals and confirming the substitution pattern on the pyridine ring. However, no such correlational studies for this compound have been reported.
The generation of a comprehensive article detailing the spectroscopic characterization of this compound is not feasible at this time due to the lack of primary research data in the public sphere. The scientific community would benefit from the synthesis and thorough spectroscopic analysis of this compound to facilitate its potential applications in future research and development.
Comprehensive Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations
Fourier Transform Infrared (FT-IR) Spectroscopy
Detailed experimental Fourier Transform Infrared (FT-IR) spectroscopic data for 6-Iodo-2-(trifluoromethyl)pyridin-3-amine is not extensively available in publicly accessible literature. However, based on its molecular structure, a theoretical FT-IR spectrum can be predicted. Key vibrational modes expected would include N-H stretching vibrations from the amine group, C-F stretching from the trifluoromethyl group, and various C-C and C-N stretching and bending vibrations characteristic of the substituted pyridine (B92270) ring. The presence of the heavy iodine atom would also influence the low-frequency region of the spectrum.
Predicted FT-IR Spectral Data for this compound
| Functional Group | Predicted Vibrational Mode | **Expected Wavenumber Range (cm⁻¹) ** |
| Amine (N-H) | Symmetric and Asymmetric Stretching | 3300 - 3500 |
| Amine (N-H) | Bending | 1580 - 1650 |
| Aromatic Ring (C-H) | Stretching | 3000 - 3100 |
| Aromatic Ring (C=C, C=N) | Stretching | 1400 - 1600 |
| Trifluoromethyl (C-F) | Stretching | 1100 - 1350 |
| C-I | Stretching | 500 - 600 |
Raman Spectroscopy
Similar to FT-IR, specific experimental Raman spectroscopic data for this compound is not readily found in published research. A theoretical Raman spectrum would complement the FT-IR data, with strong signals anticipated for the symmetric vibrations of the pyridine ring and the C-F bonds of the trifluoromethyl group. The C-I bond is also expected to exhibit a characteristic Raman signal.
Predicted Raman Spectral Data for this compound
| Functional Group | Predicted Vibrational Mode | **Expected Raman Shift Range (cm⁻¹) ** |
| Aromatic Ring | Ring Breathing/Stretching | 950 - 1050, 1550 - 1620 |
| Trifluoromethyl (C-F) | Symmetric Stretching | 1300 - 1400 |
| C-I | Stretching | 500 - 600 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the fragmentation pathways of a molecule. The molecular formula for this compound is C₆H₄F₃IN₂, which corresponds to a computed molecular weight of approximately 288.01 g/mol . nih.gov
In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to this molecular weight. Due to the presence of two nitrogen atoms, the molecular ion peak would adhere to the nitrogen rule and have an even mass-to-charge ratio.
The fragmentation of this compound under electron ionization would likely proceed through several key pathways:
Loss of Iodine: A prominent fragmentation pathway would involve the cleavage of the C-I bond, resulting in a fragment ion [M-I]⁺. This is due to the relative weakness of the carbon-iodine bond.
Loss of Trifluoromethyl Group: Cleavage of the C-CF₃ bond could lead to the formation of a [M-CF₃]⁺ ion.
Amine Group Fragmentation: The primary amine group can undergo alpha-cleavage, a characteristic fragmentation for amines. bldpharm.com
Pyridine Ring Fragmentation: The substituted pyridine ring can undergo complex fragmentation, leading to various smaller charged species.
Predicted Major Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | m/z (approximate) |
| [C₆H₄F₃IN₂]⁺ (M⁺) | Parent Molecule | 288 |
| [C₆H₄F₃N₂]⁺ | Loss of Iodine | 161 |
| [C₅H₄IN₂]⁺ | Loss of Trifluoromethyl | 219 |
| [C₆H₂F₃IN]⁺ | Loss of NH₂ | 272 |
X-ray Crystallography for Solid-State Structural Determination
For related trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands, X-ray analysis has been used to confirm their structures, often revealing monoclinic crystal systems. uni.lu A similar approach for this compound would be invaluable for a complete structural understanding.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. For 6-Iodo-2-(trifluoromethyl)pyridin-3-amine, DFT calculations can unravel its fundamental electronic structure and predict its chemical behavior.
The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the ground-state geometry. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p) for C, H, N, F and a basis set with effective core potentials like LANL2DZ for the iodine atom), the molecule's geometry is optimized by finding the minimum on the potential energy surface. This process yields precise information on bond lengths, bond angles, and dihedral angles.
For this compound, key structural parameters of interest would be the C-I, C-N, C-F, and pyridine (B92270) ring bond lengths, as well as the orientation of the amino (-NH₂) and trifluoromethyl (-CF₃) groups relative to the pyridine ring. The planarity of the amino group and the rotational barrier of the trifluoromethyl group are important conformational aspects. While the pyridine ring itself is aromatic and thus largely planar, the substituents can exhibit rotational freedom. Conformational energy analysis would involve systematically rotating the C-N bond of the amino group and the C-C bond of the trifluoromethyl group to identify the lowest energy conformer and any potential rotational barriers. This information is crucial as the molecular conformation can significantly influence its reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions.
HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction with an electrophile. The distribution of the HOMO density on this compound would indicate the most nucleophilic sites. It is expected that the HOMO would have significant contributions from the amino group and the π-system of the pyridine ring.
LUMO: The LUMO is the orbital that is most likely to accept electrons in a reaction with a nucleophile. The distribution of the LUMO density highlights the most electrophilic sites. For this molecule, the LUMO is likely to be distributed over the pyridine ring and the electron-withdrawing trifluoromethyl group.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
Table 1: Illustrative Data from FMO Analysis
| Parameter | Description | Predicted Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Influences ionization potential and nucleophilicity. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Influences electron affinity and electrophilicity. |
| HOMO-LUMO Gap | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
Furthermore, the distribution of electron density can be quantified through various charge analysis methods, such as Natural Bond Orbital (NBO) or Mulliken population analysis. These calculations would assign partial charges to each atom, revealing the polarization of bonds. In this compound, the nitrogen and fluorine atoms are expected to carry negative partial charges due to their high electronegativity, while the carbon atom of the CF₃ group and the iodine atom would likely exhibit positive or less negative character, influencing the molecule's electrostatic interactions.
DFT calculations are highly effective in predicting vibrational and NMR spectra, which can aid in the interpretation of experimental data.
IR and Raman Spectra: By calculating the second derivatives of the energy with respect to atomic displacements, one can compute the vibrational frequencies and intensities of the molecule. These theoretical spectra for this compound would show characteristic peaks for the N-H stretching of the amino group, C-F stretches of the trifluoromethyl group, C-I stretching, and various pyridine ring vibrations. Comparing the calculated frequencies (often scaled by an empirical factor to account for anharmonicity and basis set limitations) with experimental FT-IR and Raman spectra allows for a definitive assignment of the observed vibrational modes. nih.gov
NMR Spectra: The chemical shifts of ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical NMR spectra that are invaluable for assigning peaks in experimental spectra and confirming the molecular structure. For instance, the calculations would predict the chemical shifts for the protons of the amino group and the pyridine ring, the distinct carbons of the ring and the CF₃ group, and the fluorine atoms, all influenced by the electronic environment shaped by the iodine and amino substituents.
To gain a more quantitative understanding of reactivity, DFT provides a set of conceptual descriptors.
Molecular Electrostatic Potential (MEP): An MEP surface maps the electrostatic potential onto the electron density surface of the molecule. It provides a visual guide to the charge distribution, with red regions indicating negative potential (nucleophilic sites, prone to electrophilic attack) and blue regions indicating positive potential (electrophilic sites, prone to nucleophilic attack). For this compound, the MEP would likely show negative potential around the amino group's nitrogen and the pyridine nitrogen, and positive potential near the hydrogens of the amino group and potentially around the iodine atom (σ-hole).
Fukui Functions: The Fukui function is a reactivity indicator that describes the change in electron density at a given point when an electron is added to or removed from the system. wikipedia.org It helps to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. By calculating the condensed Fukui functions for each atom, one can rank the atoms' susceptibility to different types of reactions, providing a more refined prediction than FMO analysis alone.
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Beyond static properties, computational chemistry can model the entire course of a chemical reaction. For this compound, this could involve studying its behavior in common organic reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions where the C-I bond is typically reactive.
By mapping the potential energy surface, chemists can identify the minimum energy path from reactants to products. This involves locating and characterizing the structures and energies of transition states—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Such studies on pyridine derivatives have been used to understand reaction mechanisms in detail. nih.gov For example, modeling a Suzuki coupling at the C-I position would involve calculating the energies of oxidative addition, transmetalation, and reductive elimination steps, providing insights into the reaction's feasibility and potential bottlenecks.
Theoretical Studies on Non-Covalent Interactions
Non-covalent interactions are crucial in determining the solid-state structure (crystal packing) and interactions with biological targets. This compound has several functional groups capable of engaging in such interactions:
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. Theoretical calculations can determine the geometry and energy of these hydrogen bonds, for instance, in the formation of dimers or in complexes with solvent molecules.
Halogen Bonding: The iodine atom on the pyridine ring can act as a halogen bond donor. This is due to the phenomenon of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the C-I bond. nih.gov Computational studies can model the interaction of this σ-hole with Lewis bases (electron donors), predicting the strength and directionality of these halogen bonds. Studies on related halogenated pyridines have shown that these interactions can be significant in controlling molecular assembly. nih.govfu-berlin.de
π-π Stacking: The aromatic pyridine ring can interact with other aromatic systems through π-π stacking. DFT calculations, particularly those including dispersion corrections (e.g., DFT-D3), are essential for accurately describing these relatively weak but important interactions.
These theoretical investigations provide a comprehensive, atom-level understanding of the properties and potential behavior of this compound, guiding its synthesis and application in various fields of chemistry.
In Silico Approaches for Predicting Molecular Interactions and Properties
In the realm of modern drug discovery and materials science, in silico methods are indispensable for the rapid and cost-effective evaluation of novel chemical entities. For the compound this compound, computational studies provide foundational insights into its physicochemical properties and potential as a pharmacologically active agent. These theoretical investigations allow for the prediction of molecular behavior and interactions, guiding further experimental research.
The primary in silico approaches applicable to a compound like this compound include the calculation of molecular properties, molecular docking simulations to predict binding affinities with biological targets, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
A fundamental step in the computational analysis of this compound involves the calculation of its molecular descriptors. These descriptors are numerical values that characterize the properties of a molecule. Publicly available databases, such as PubChem, provide a range of computed properties for this compound. mdpi.com These properties are derived from its two-dimensional structure and are crucial for predicting its behavior in various chemical and biological systems.
Below is a table of computationally derived molecular properties for this compound.
| Property | Value | Source |
| Molecular Formula | C6H4F3IN2 | PubChem mdpi.com |
| Molecular Weight | 288.01 g/mol | PubChem mdpi.com |
| XLogP3 | 1.8 | PubChem mdpi.com |
| Hydrogen Bond Donor Count | 1 | PubChem mdpi.com |
| Hydrogen Bond Acceptor Count | 3 | PubChem mdpi.com |
| Rotatable Bond Count | 1 | PubChem mdpi.com |
| Exact Mass | 287.93713 Da | PubChem mdpi.com |
| Topological Polar Surface Area | 38.9 Ų | PubChem mdpi.com |
| Heavy Atom Count | 13 | PubChem mdpi.com |
| Complexity | 161 | PubChem mdpi.com |
These computed properties offer a preliminary assessment of the molecule's characteristics. For instance, the XLogP3 value of 1.8 suggests a degree of lipophilicity, which can influence membrane permeability. researchgate.net The topological polar surface area (TPSA) is another critical parameter, with a value of 38.9 Ų indicating potential for good oral bioavailability.
While specific molecular docking studies for this compound are not extensively reported in the literature, this technique is a cornerstone of in silico drug design. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction energies. arabjchem.org For a molecule like this, docking studies would typically be employed to screen its potential against various biological targets, such as protein kinases, which are often implicated in diseases like cancer. The process involves preparing the 3D structure of the ligand and the target protein and then using a scoring function to rank the potential binding poses. nih.gov
Furthermore, Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations could elucidate the electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability.
ADMET prediction is another vital in silico tool. Web-based platforms and specialized software can predict a compound's pharmacokinetic and toxicological profile. These predictions are based on quantitative structure-activity relationship (QSAR) models built from large datasets of known compounds. For this compound, ADMET prediction would provide insights into its likely absorption, distribution, metabolism, excretion, and potential toxicity, which are critical for assessing its drug-likeness.
Advanced Applications in Contemporary Chemical Research
Role as Essential Building Blocks in the Synthesis of Complex Heterocyclic Systems
The compound 6-Iodo-2-(trifluoromethyl)pyridin-3-amine serves as a foundational building block for the synthesis of a wide array of complex heterocyclic systems, particularly fused-ring structures. The strategic placement of its functional groups allows for sequential and regioselective reactions.
The iodine atom at the 6-position is an excellent leaving group, making it highly susceptible to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. wikipedia.orgorganic-chemistry.orgresearchgate.net These reactions enable the introduction of various aryl, heteroaryl, or alkyl groups, significantly expanding the molecular complexity. For instance, the Suzuki-Miyaura coupling can be employed to form C-C bonds, a fundamental step in building larger conjugated systems. nih.govmdpi.comd-nb.info
Simultaneously, the amine group at the 3-position can act as a nucleophile. It can participate in condensation reactions with 1,2-bis-nucleophiles or undergo intramolecular cyclization following a coupling reaction at the iodo-position. This dual reactivity is instrumental in constructing fused N-heterocycles like imidazopyridines, pyrido[2,3-d]pyrimidines, and other systems of pharmaceutical interest. researchgate.netresearchgate.net The trifluoromethyl group, while not typically a reactive handle, profoundly influences the electronic properties and reactivity of the pyridine (B92270) ring, often enhancing the metabolic stability and binding affinity of the final heterocyclic products. researchgate.netnih.gov The synthesis of various trifluoromethyl-containing N-heterocycles is a major research focus due to their enhanced lipophilicity and pharmacokinetic properties. researchgate.netacs.org
Development of Novel Ligands in Metal-Catalyzed Organic Transformations
The structure of this compound is well-suited for the development of novel ligands for metal-catalyzed reactions. The pyridine nitrogen and the exocyclic amine can function as a bidentate chelate, binding to a metal center to form a stable five-membered ring. The specific coordination mode, whether N,O-chelated or N,O-monodentate, can be influenced by isomeric and substituent effects. rsc.org
Derivatives of this compound are used to synthesize more elaborate ligand systems. For example, phosphinoylmethyl pyridine N-oxides decorated with trifluoromethyl groups have been synthesized and their coordination chemistry with lanthanide ions has been explored. nih.gov Such ligands are crucial in catalysis, influencing the efficiency, selectivity, and scope of a given transformation. The trifluoromethyl group plays a key role by modifying the electronic properties of the ligand, which in turn tunes the reactivity of the metal catalyst. rsc.org
Furthermore, the iodo group can be replaced through cross-coupling reactions to attach other coordinating moieties, such as phosphines or other heterocycles, creating a diverse library of ligands with tailored steric and electronic properties for specific catalytic applications. nih.gov
Precursors for the Design and Synthesis of Functional Materials
The unique electronic characteristics of this compound make it an attractive precursor for functional materials with tailored electronic or luminescent properties. mdpi.com Pyridine derivatives are widely used as electron-transporting materials in organic light-emitting diodes (OLEDs) and as components in perovskite solar cells. rsc.org
The strong electron-withdrawing nature of the trifluoromethyl (CF3) group significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the pyridine system. nih.govrsc.org This property is critical for designing organic semiconductors and charge-transporting materials. By incorporating this scaffold into larger conjugated polymers or small molecules, chemists can fine-tune the material's bandgap and charge-carrier mobility. rsc.orgrsc.org
Additionally, push-pull systems based on CF3-substituted pyridines have been designed as fluorescent probes. mdpi.com These materials can exhibit aggregation-induced emission, making them suitable for bioimaging applications. mdpi.com The combination of the pyridine core, a known luminophore, with the CF3 group allows for the development of materials with specific photophysical properties, including moderate to high quantum yields in solution and solid states. mdpi.commdpi.com
| Functional Group | Property Influenced | Effect and Application |
|---|---|---|
| Pyridine Ring | Electronic Properties, Luminescence | Core of electron-transporting materials (ETMs) in OLEDs and luminescent probes. rsc.org |
| Trifluoromethyl (CF3) Group | Electronic Energy Levels, Stability | Strongly electron-withdrawing; lowers HOMO/LUMO levels, enhances metabolic stability, increases lipophilicity. nih.govnih.gov |
| Iodine Atom | Reactivity, Molecular Weight | Serves as a reactive handle for cross-coupling reactions to build larger conjugated systems. researchgate.net |
| Amine Group | Reactivity, Coordination | Acts as a nucleophile for building fused rings and as a coordination site for metal-based materials. rsc.org |
Utility in the Development of Radiopharmaceutical Precursors and Imaging Agents
The presence of an iodine atom makes this compound a valuable precursor for radiopharmaceuticals used in nuclear imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).
For SPECT imaging, the stable iodine atom can be directly replaced with a radioactive isotope, such as Iodine-123 or Iodine-125, through established radioiodination methods. elsevier.comeurekaselect.com This allows for the creation of targeted imaging agents where the biological distribution is tracked by detecting the emitted gamma rays.
For PET imaging, the iodo-group serves as a versatile handle for introducing a positron-emitting radionuclide. While not directly replaced, the iodo-substituent can be converted, for example, to a boronic ester or a stannane (B1208499) derivative. These precursors can then undergo rapid, late-stage radiolabeling reactions to incorporate isotopes like Fluorine-18. nih.govnih.govresearchgate.net The development of PET tracers for imaging enzymes like tryptophan 2,3-dioxygenase (TDO) often relies on such fluorinated or iodinated heterocyclic scaffolds. nih.govresearchgate.net The ability to create PET agents is crucial for noninvasive in-vivo assessment of various diseases, including cancer. nih.govnih.gov
| Imaging Modality | Role of this compound | Key Isotopes | Example Precursor Strategy |
|---|---|---|---|
| SPECT | Direct precursor for radioiodination. | 123I, 125I | Halodestannylation or direct electrophilic substitution. eurekaselect.com |
| PET | Precursor for introducing a positron-emitting label. | 18F, 124I | Conversion of iodo to boronic ester for subsequent 18F-fluorination. nih.govresearchgate.net |
Application as Chemical Probes for Investigating Biochemical Pathways
The compound this compound and its derivatives are valuable scaffolds for designing chemical probes to investigate biochemical pathways. A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as an enzyme or receptor, thereby helping to elucidate its function.
The trifluoromethyl group is a key feature in this context. It is often used in medicinal chemistry to enhance a molecule's properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. nih.gov Replacing a methyl group with a trifluoromethyl group can sometimes increase biological activity by an order of magnitude or more, largely driven by electrostatic or solvation free energy gains. acs.org
The pyridine ring is a common scaffold found in a vast number of pharmaceuticals and bioactive compounds. researchgate.netnih.gov The iodo and amine groups on the this compound backbone provide convenient points for chemical modification, allowing for the synthesis of a library of related compounds. These libraries can then be screened to identify potent and selective inhibitors or modulators of specific biological targets. For example, inhibitors of enzymes like tryptophan 2,3-dioxygenases (TDO) and indoleamine 2,3-dioxygenase (IDO), which are important in cancer immunotherapy, are often based on substituted indole (B1671886) or pyridine structures. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
